2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

Enzyme Kinetics β-Xylosidase Glycoside Hydrolase

Distinct from generic 4NPX or free 2NPX, this fully acetylated chromogenic substrate offers 8.1-fold greater catalytic turnover (kcat) and acetyl-mediated β-xylosidase resistance. Enable selective acetylxylan esterase quantification via coupled assays, multiplex at 420 nm without spectral overlap, or exploit prodrug-like lipophilicity for intracellular xylosidase reporting. Ideal for HTS and enzyme evolution campaigns demanding high signal-to-noise.

Molecular Formula C17H19NO10
Molecular Weight 397.336
CAS No. 10256-24-3
Cat. No. B561988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside
CAS10256-24-3
Synonymso-Nitrophenyl β-D-Xylopyranoside 2’,3’,4’-Triacetate,
Molecular FormulaC17H19NO10
Molecular Weight397.336
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1
InChIKeyRSBQRDKQQIICFV-TWMKSMIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (CAS 10256-24-3): Procurement-Relevant Profile


2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (CAS 10256-24-3) is a fully acetylated chromogenic aryl β-D-xylopyranoside derivative. It belongs to the class of glycosidase substrates wherein the anomeric hydroxyl of D-xylose is substituted with a 2-nitrophenyl chromophore, and the sugar hydroxyls at positions 2, 3, and 4 are protected as acetate esters. The compound is employed in enzymology and carbohydrate chemistry as a substrate for detecting and measuring β-xylosidase (EC 3.2.1.37) activity, where enzymatic cleavage releases 2-nitrophenol, which can be quantified spectrophotometrically . The acetyl protecting groups alter the substrate's susceptibility to direct enzymatic hydrolysis, distinguishing it from non-acetylated analogs and expanding its utility in probing enzyme specificity and inhibitor screening .

Why 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside Cannot Be Substituted by Other In-Class Nitrophenyl Xylopyranosides


Substituting 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside with a generic aryl β-xylopyranoside—such as the widely used 4-nitrophenyl β-D-xylopyranoside (4NPX) or the non-acetylated 2-nitrophenyl β-D-xylopyranoside (2NPX)—introduces significant and quantifiable deviations in experimental outcomes. The 2-nitrophenyl chromophore confers a distinct catalytic turnover rate (kcat) with certain β-xylosidases, being ~8-fold higher than that of the 4-nitrophenyl isomer . Furthermore, the presence of acetyl protecting groups on the xylose moiety renders the glycosidic bond resistant to direct hydrolysis by β-xylosidase, a property absent in non-acetylated analogs . Consequently, generic substitution would alter the measured apparent enzyme kinetics, detection wavelength requirements, and substrate processing pathways, thereby invalidating cross-study comparisons and potentially leading to misinterpretation of enzymatic activity or inhibitor potency.

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside: Quantitative Differentiators vs. Closest Analogs


8.1-Fold Higher Catalytic Turnover (kcat) Versus 4-Nitrophenyl β-D-Xylopyranoside (4NPX)

In a direct head-to-head kinetic comparison using the GH52 β-xylosidase GSXynB2 from Geobacillus stearothermophilus, the non-acetylated 2-nitrophenyl β-D-xylopyranoside (2NPX) exhibited a kcat of 15.8 s⁻¹, whereas the 4-nitrophenyl analog (4NPX) exhibited a kcat of only 1.95 s⁻¹ . This represents an 8.1-fold increase in catalytic turnover for the 2-nitrophenyl chromophore. The acetylated 2-nitrophenyl derivative, 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside, is the protected precursor to 2NPX; upon deacetylation by cellular esterases, it yields the same highly efficient chromogenic substrate. The rate-limiting step for 2NPX is dexylosylation, while for 4NPX it is xylosylation, underscoring a fundamental mechanistic divergence .

Enzyme Kinetics β-Xylosidase Glycoside Hydrolase Chromogenic Substrate

Differentiated Detection Wavelength (420 nm) vs. 4-Nitrophenyl Substrates (405 nm)

The 2-nitrophenyl chromophore releases 2-nitrophenol upon enzymatic hydrolysis, which exhibits maximum absorbance at approximately 420 nm . In contrast, the 4-nitrophenyl chromophore found in common alternatives like 4-nitrophenyl β-D-xylopyranoside and 4-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside releases 4-nitrophenol, with a maximum absorbance at 405 nm . The molar extinction coefficient (ε) of 2-nitrophenol at 420 nm is approximately 4,500 M⁻¹ cm⁻¹, which is about 4-fold lower than that of 4-nitrophenol (~18,000 M⁻¹ cm⁻¹ at 405 nm) . This spectral differentiation allows for multiplexed assay design and reduces optical interference when 4-nitrophenyl substrates are co-present in coupled enzyme assays.

Spectrophotometric Assay Chromogenic Detection Enzyme Activity High-Throughput Screening

Acetyl Group-Mediated Resistance to Direct β-Xylosidase Hydrolysis

Unlike non-acetylated aryl xylopyranosides, the acetyl protecting groups at positions 2, 3, and 4 confer resistance to direct hydrolysis by β-xylosidase. Studies on monoacetylated 4-nitrophenyl β-D-xylopyranosides have demonstrated that the presence of an acetyl group at any of these positions renders the glycosidic bond resistant to cleavage by β-xylosidase (EC 3.2.1.37) . By extension, the fully acetylated 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside is expected to be inert toward β-xylosidase until deacetylated by acetylxylan esterases (EC 3.1.1.72) or other cellular esterases. This property distinguishes it from non-acetylated substrates like 2-nitrophenyl β-D-xylopyranoside, which are directly hydrolyzable by β-xylosidase without prerequisite enzymatic deacetylation.

Acetylxylan Esterase Prodrug Activation Enzyme Specificity Coupled Assay

Structural Distinction from 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside Enables Orthogonal Assay Design

Crystallographic analysis of the closely related N-o-, N-m-, and N-p-nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranosylamines reveals that the ortho-substitution pattern (as in the 2-nitrophenyl target compound) imposes distinct solid-state packing and hydrogen-bonding networks compared to the para-substituted (4-nitrophenyl) isomer . Specifically, the ortho-nitro group engages in intramolecular interactions that influence the conformational preference of the aglycone, whereas the para-nitro group adopts a more extended, planar orientation. While this evidence derives from the corresponding xylopyranosylamines, the aglycone substitution effect is transferable to the glycosidic ether linkage in 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside.

Solid-State Structure Isomer Differentiation Crystal Engineering Analytical Reference

High-Value Application Scenarios for 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside Based on Verified Differentiators


Acetylxylan Esterase-Coupled β-Xylosidase Activity Assays

Leverage the acetyl group-mediated resistance to β-xylosidase to design coupled enzyme assays. In this format, 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside serves as a substrate for acetylxylan esterases, which deacetylate the xylose moiety, generating 2-nitrophenyl β-D-xylopyranoside. The latter is then hydrolyzed by β-xylosidase, releasing the 2-nitrophenol chromophore. The rate of chromophore release is thus dependent on esterase activity, enabling selective quantification of acetylxylan esterases in complex mixtures without interference from free β-xylosidase activity. This approach is directly supported by the established resistance of acetylated nitrophenyl xylopyranosides to β-xylosidase .

High-Sensitivity β-Xylosidase Screening with Reduced Assay Time

For applications where rapid signal generation is critical—such as high-throughput screening of β-xylosidase inhibitors or enzyme evolution campaigns—the 8.1-fold higher kcat of the 2-nitrophenyl chromophore relative to the 4-nitrophenyl chromophore provides a quantifiable advantage. When deacetylated to 2-nitrophenyl β-D-xylopyranoside, the substrate achieves maximum turnover rates that shorten incubation times and improve signal-to-noise ratios in endpoint assays. This differentiator directly addresses procurement decisions where assay throughput and sensitivity are primary considerations.

Duplexed or Multiplexed Enzymatic Assays Using Spectral Discrimination

The distinct 420 nm detection wavelength of the 2-nitrophenol product enables simultaneous measurement of two different glycosidase activities in a single reaction vessel. For example, a β-xylosidase assay using 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (detected at 420 nm) can be performed in parallel with a β-glucosidase assay using a 4-nitrophenyl substrate (detected at 405 nm) without spectral overlap. This multiplexing capability reduces reagent consumption and plate usage, offering a tangible procurement advantage for laboratories optimizing assay efficiency.

Intracellular β-Xylosidase Activity Probes and Prodrug Development

The acetyl protecting groups are expected to increase the compound's lipophilicity and membrane permeability relative to the free hydroxyl form, a class-level inference applicable to acetylated glycosides. Upon passive diffusion into cells, intracellular esterases cleave the acetyl groups, generating the active 2-nitrophenyl β-D-xylopyranoside chromogenic substrate. This substrate can then report on intracellular β-xylosidase activity with minimal background from extracellular enzyme, as the unmodified compound is resistant to extracellular β-xylosidase . This prodrug-like behavior makes it a candidate for developing cell-based assays of xylosidase function.

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